![molecular formula C24H18BF4NaO B1500108 Sodium tetrakis(4-fluorophenyl)borate hydrate CAS No. 385812-51-1](/img/structure/B1500108.png)
Sodium tetrakis(4-fluorophenyl)borate hydrate
Overview
Description
Sodium tetrakis(4-fluorophenyl)borate hydrate is used as a reagent for the two-phase titration of nonionic surfactants in the presence of anionic surfactants .
Molecular Structure Analysis
The molecular formula of Sodium tetrakis(4-fluorophenyl)borate hydrate is C24H16BF4Na·xH2O . The molecular weight is 414.19 (as Anhydrous) .Chemical Reactions Analysis
Sodium tetrakis(4-fluorophenyl)borate hydrate is used as a reagent for the two-phase titration of nonionic surfactants in the presence of anionic surfactants .Physical And Chemical Properties Analysis
Sodium tetrakis(4-fluorophenyl)borate hydrate is a solid at 20 degrees Celsius . It is hygroscopic and heat sensitive . It is almost transparent in water .Scientific Research Applications
Cation Exchange in Nanoparticle Synthesis
Sodium tetrakis(4-fluorophenyl)borate hydrate is utilized as a cation exchanger in the synthesis of organic pseudoisocyanine nanoparticles. These nanoparticles have potential applications in various fields, including bioimaging and photovoltaics .
Polymeric Membrane Sensors
This compound is also employed in the development of polymeric membrane sensors. These sensors are designed for the detection and quantification of specific ions or molecules, which is crucial in environmental monitoring and medical diagnostics .
Potassium-Selective Membranes
As a dopant, Sodium tetrakis(4-fluorophenyl)borate hydrate enhances the selectivity and sensitivity of valinomycin-based potassium-selective membranes. These membranes are important for potassium ion detection in clinical, agricultural, and environmental samples .
Desorption of Cesium Ions
In environmental remediation, particularly for radioactive cesium-contaminated soils, this compound has been studied for its ability to desorb Cs+ ions from minerals like zeolites that strongly adsorb cesium .
Catalyst in Organic Reactions
Sodium tetrakis(4-fluorophenyl)borate hydrate serves as a catalyst in various organic reactions. Its role can be pivotal in enhancing reaction rates or influencing product selectivity .
Ion-Association Reagents
This compound is used as an ion-association reagent to facilitate the removal of specific ions from solutions or mixtures, which is beneficial in both analytical chemistry and industrial processes .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Sodium Tetrakis(4-fluorophenyl)borate Hydrate primarily targets nonionic surfactants . Nonionic surfactants are substances that lower the surface tension between two liquids or between a liquid and a solid .
Mode of Action
This compound interacts with its targets through a process known as two-phase titration . In this process, the compound is used as a reagent to measure the amount of nonionic surfactants in the presence of anionic surfactants .
Result of Action
The primary result of the action of Sodium Tetrakis(4-fluorophenyl)borate Hydrate is the quantification of nonionic surfactants in a given sample . This is achieved through its role as a titration reagent, allowing for the measurement of these surfactants even in the presence of anionic surfactants .
Action Environment
The action of Sodium Tetrakis(4-fluorophenyl)borate Hydrate can be influenced by environmental factors. For instance, it is hygroscopic , meaning it absorbs moisture from the air . Therefore, it should be stored under inert gas and away from heat . Its solubility in water is almost transparent , indicating that its action may be influenced by the presence of water.
properties
IUPAC Name |
sodium;tetrakis(4-fluorophenyl)boranuide;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BF4.Na.H2O/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;;/h1-16H;;1H2/q-1;+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVHZVITHIOAMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BF4NaO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium tetrakis(4-fluorophenyl)borate hydrate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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